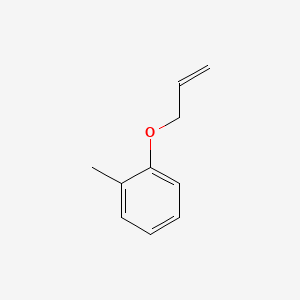

Allyl o-tolyl ether

説明

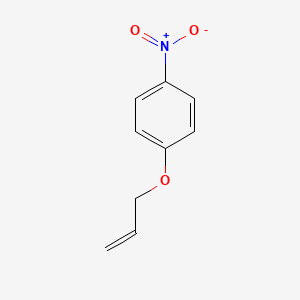

Allyl o-tolyl ether is a chemical compound with the formula C10H12O . It is also known by other names such as o-Allyloxytoluene, 2-Allyloxytoluene, Benzene, 1-methyl-2-(2-propenyloxy)-, and Ortho-allyloxytoluene .

Molecular Structure Analysis

The molecular structure of Allyl o-tolyl ether consists of 10 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C10H12O/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3 .

Chemical Reactions Analysis

Allyl o-tolyl ether can undergo a Claisen rearrangement when heated to 250°C, causing an intramolecular rearrangement to produce an o-allylphenol . This rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .

Physical And Chemical Properties Analysis

Allyl o-tolyl ether is a liquid at room temperature . It has a molecular weight of 148.2017 and a CAS Registry Number of 936-72-1 . The specific gravity is 0.97 and the refractive index is 1.52 .

科学的研究の応用

Kinetic and Mechanism Study

A comprehensive study was conducted to understand the kinetics and mechanism of the rearrangement of allyl p-tolyl ether. This experimental and theoretical research focused on the reaction kinetics in gas phase over a temperature range of 493.15–533.15 K. The reaction was found to be unimolecular and proceeded through a concerted pathway, with the experimental results showing agreement with theoretical calculations. This research contributes to a deeper understanding of the reaction mechanisms of such ethers (Irani, Haqgu, Talebi, & Gholami, 2009).

Synthetic Carbohydrate Chemistry

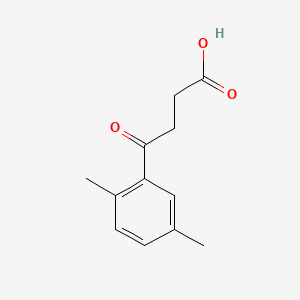

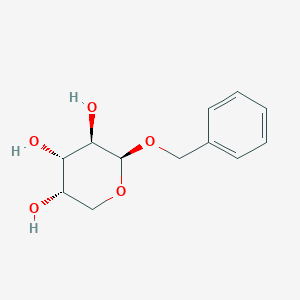

Allyl ethers, including variants like allyl o-tolyl ether, are widely utilized as protecting groups in synthetic carbohydrate chemistry. They have a tendency to isomerize into prop-1-enyl ether functions under specific conditions. An unexpected reaction result during a research project yielded a derivative of galactose and Amberlyst in refluxing allyl alcohol, illustrating the versatility and unpredictability of reactions involving allyl ethers (Nishida & Thiem, 1994).

Polymer Electrolytes in Batteries

Allyl ether-functional polycarbonates were synthesized and used to prepare non-polyether polymer electrolytes for solid-state Li batteries. The UV-crosslinking of these allyl side groups resulted in mechanically stable electrolytes with improved flexibility and higher ionic conductivity, demonstrating the potential of allyl o-tolyl ether derivatives in advanced battery technologies (Mindemark, Imholt, Montero, & Brandell, 2016).

Catalysis and Organic Synthesis

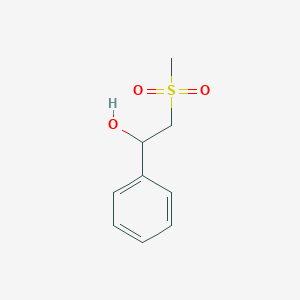

Allyl ethers are used in various catalytic reactions, including allylation and propargylation of glyoxylic oxime ether, indicating their importance in organic synthesis. These reactions proceed with varying diastereoselectivities depending on the presence of specific agents like water or LiBr (Miyabe, Yamaoka, Naito, & Takemoto, 2004).

Plasma Polymerization Process

Allyl glycidyl ether was used in a novel plasma functionalization process to generate reactive epoxy-functionalized surfaces. This approach is significant for producing surfaces with specific chemical properties for applications in biochip technology and other biotechnology fields (Thierry, Jasieniak, de Smet, Vasilev, & Griesser, 2008).

作用機序

The mechanism of action for the Claisen rearrangement of Allyl o-tolyl ether involves a six-membered, cyclic transition state involving the concerted movement of six bonding electrons . The reaction initially produces a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .

Safety and Hazards

Allyl o-tolyl ether is a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

特性

IUPAC Name |

1-methyl-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOGVESOGIHDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239480 | |

| Record name | Allyl o-tolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl o-tolyl ether | |

CAS RN |

936-72-1 | |

| Record name | Allyl o-tolyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 936-72-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl o-tolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYL O-TOLYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

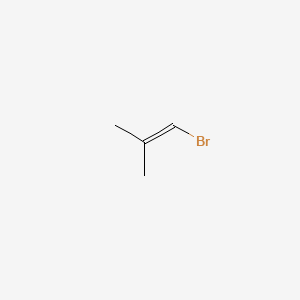

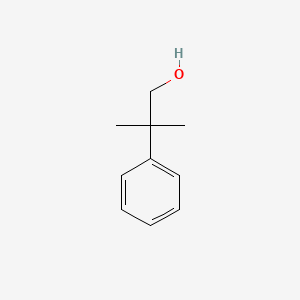

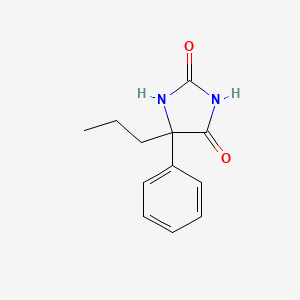

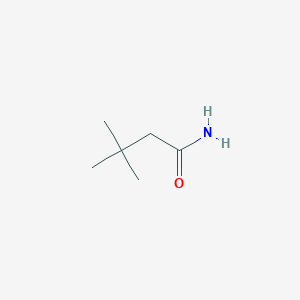

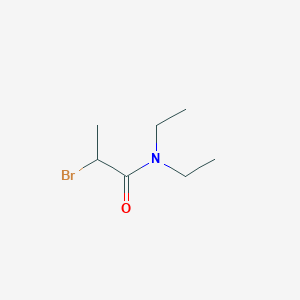

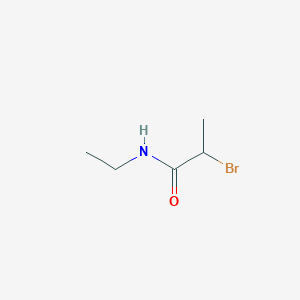

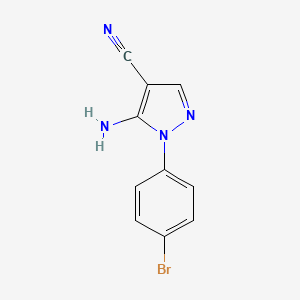

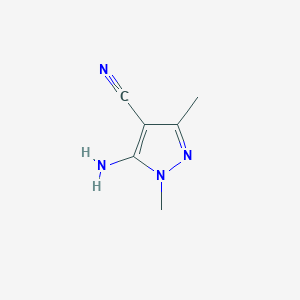

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1266531.png)